(S)-Isobutyl 2-amino-3-phenylpropanoate hydrochloride
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Overview
Description
(S)-Isobutyl 2-amino-3-phenylpropanoate hydrochloride is a chiral compound derived from phenylalanine It is an ester derivative of phenylalanine, an essential aromatic amino acid
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (S)-Isobutyl 2-amino-3-phenylpropanoate hydrochloride typically involves the esterification of L-phenylalanine. One common method is the reaction of L-phenylalanine with isobutyl alcohol in the presence of a strong acid catalyst, such as hydrochloric acid. The reaction is carried out under reflux conditions to ensure complete esterification. The product is then purified by recrystallization from a suitable solvent .
Industrial Production Methods
In an industrial setting, the production of this compound may involve continuous flow processes to enhance efficiency and yield. The use of automated reactors and precise control of reaction parameters, such as temperature and pressure, can optimize the production process. Additionally, the implementation of green chemistry principles, such as solvent recycling and waste minimization, can make the process more sustainable .
Chemical Reactions Analysis
Types of Reactions
(S)-Isobutyl 2-amino-3-phenylpropanoate hydrochloride can undergo various chemical reactions, including:
Oxidation: The amino group can be oxidized to form corresponding oximes or nitriles.
Reduction: The ester group can be reduced to the corresponding alcohol using reducing agents like lithium aluminum hydride.
Substitution: The amino group can participate in nucleophilic substitution reactions to form amides or other derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Lithium aluminum hydride or sodium borohydride are frequently used reducing agents.
Substitution: Reagents such as acyl chlorides or anhydrides are used for amide formation.
Major Products Formed
Oxidation: Formation of oximes or nitriles.
Reduction: Formation of the corresponding alcohol.
Substitution: Formation of amides or other substituted derivatives.
Scientific Research Applications
(S)-Isobutyl 2-amino-3-phenylpropanoate hydrochloride has several applications in scientific research:
Chemistry: It serves as an intermediate in the synthesis of various chiral compounds and pharmaceuticals.
Biology: It is used in the study of enzyme-substrate interactions and protein synthesis.
Industry: It is used in the production of fine chemicals and as a building block for more complex molecules
Mechanism of Action
The mechanism of action of (S)-Isobutyl 2-amino-3-phenylpropanoate hydrochloride involves its interaction with specific molecular targets, such as enzymes and receptors. The compound can act as a substrate for enzymes involved in amino acid metabolism, leading to the formation of bioactive metabolites. Additionally, it can modulate receptor activity, influencing cellular signaling pathways and physiological responses .
Comparison with Similar Compounds
Similar Compounds
Phenylalanine: An essential amino acid and precursor to (S)-Isobutyl 2-amino-3-phenylpropanoate hydrochloride.
Methyl 2-amino-3-phenylpropanoate: Another ester derivative of phenylalanine with similar properties.
tert-Butyl (2S)-2-amino-3-phenylpropanoate: A structurally similar compound with different ester group.
Uniqueness
This compound is unique due to its specific ester group, which can influence its reactivity and interaction with biological targets. This uniqueness makes it valuable in the synthesis of specialized pharmaceuticals and in research focused on chiral compounds .
Properties
Molecular Formula |
C13H20ClNO2 |
---|---|
Molecular Weight |
257.75 g/mol |
IUPAC Name |
2-methylpropyl (2S)-2-amino-3-phenylpropanoate;hydrochloride |
InChI |
InChI=1S/C13H19NO2.ClH/c1-10(2)9-16-13(15)12(14)8-11-6-4-3-5-7-11;/h3-7,10,12H,8-9,14H2,1-2H3;1H/t12-;/m0./s1 |
InChI Key |
UKMSDKKSWOLCJM-YDALLXLXSA-N |
Isomeric SMILES |
CC(C)COC(=O)[C@H](CC1=CC=CC=C1)N.Cl |
Canonical SMILES |
CC(C)COC(=O)C(CC1=CC=CC=C1)N.Cl |
Origin of Product |
United States |
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